4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an ethoxyphenyl group, an amino group, and a hydroxyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
For instance, indole derivatives have been reported to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final chromen-2-one derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to modify the chromen-2-one core or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core and the ethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can lead to the formation of dihydrochromen-2-one derivatives. Substitution reactions can introduce various functional groups, further diversifying the chemical properties of the compound.
Scientific Research Applications
4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(((2-ethoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one include other chromen-2-one derivatives with different substituents, such as:
- 4-(((2-methoxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- 4-(((2-hydroxyphenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- 4-(((2-chlorophenyl)amino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The ethoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-23-17-7-5-4-6-15(17)20-11-13-9-19(22)24-18-8-12(2)16(21)10-14(13)18/h4-10,20-21H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWCPVMNXGEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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